molecular formula C16H29N3O B6132579 1'-methyl-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-3-carboxamide

1'-methyl-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B6132579
M. Wt: 279.42 g/mol
InChI Key: QRFMUEAWIRTJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-3-carboxamide, also known as MPBC, is a chemical compound that has been studied for its potential use in scientific research. MPBC is a piperidine derivative that has been shown to have potential as an analgesic and anesthetic agent. In

Mechanism of Action

The mechanism of action of 1'-methyl-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to act on the opioid receptors in the brain and spinal cord. It has been shown to have a higher affinity for the mu-opioid receptor than the delta and kappa opioid receptors.
Biochemical and Physiological Effects:
1'-methyl-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-3-carboxamide has been shown to have analgesic and anesthetic effects in animal studies. It has also been shown to have a low potential for abuse and dependence, which makes it a promising alternative to other commonly used opioids.

Advantages and Limitations for Lab Experiments

One advantage of using 1'-methyl-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its high potency and efficacy. It has been shown to have a similar efficacy to other commonly used analgesics and anesthetics, but with a lower potential for abuse and dependence. However, one limitation of using 1'-methyl-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for research on 1'-methyl-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-3-carboxamide. One area of research is the development of new formulations and delivery methods for 1'-methyl-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-3-carboxamide, which could improve its efficacy and reduce its cost. Another area of research is the study of 1'-methyl-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-3-carboxamide's potential use in the treatment of other types of pain, such as inflammatory pain and cancer pain. Additionally, further research is needed to fully understand the mechanism of action of 1'-methyl-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-3-carboxamide and its potential side effects.

Synthesis Methods

1'-methyl-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of piperidine with 2-methyl-2-propen-1-ol to form 1-(2-methyl-2-propen-1-yl)piperidine. This intermediate is then reacted with methyl isocyanate to form 1'-methyl-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-3-carboxamide.

Scientific Research Applications

1'-methyl-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential use as an analgesic and anesthetic agent. It has been shown to have a similar efficacy to other commonly used analgesics and anesthetics, such as morphine and lidocaine. 1'-methyl-N-(2-methyl-2-propen-1-yl)-1,4'-bipiperidine-3-carboxamide has also been studied for its potential use in the treatment of neuropathic pain and as a local anesthetic for dental procedures.

properties

IUPAC Name

1-(1-methylpiperidin-4-yl)-N-(2-methylprop-2-enyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O/c1-13(2)11-17-16(20)14-5-4-8-19(12-14)15-6-9-18(3)10-7-15/h14-15H,1,4-12H2,2-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFMUEAWIRTJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC(=O)C1CCCN(C1)C2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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